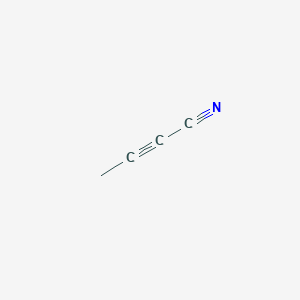
Cyanopropyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanopropyne is a chemical compound with the molecular formula C4H3N. It is a highly reactive molecule that has been widely used in scientific research applications. Cyanopropyne is a member of the nitrile family and is known for its unique properties that make it an important tool in many fields of research.
Wirkmechanismus
Cyanopropyne is a highly reactive molecule that undergoes various reactions in the presence of different reagents. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols. It can also undergo substitution reactions with various electrophiles, such as halogens and acyl chlorides. These reactions make cyanopropyne a versatile tool in many fields of research.
Biochemische Und Physiologische Effekte
Cyanopropyne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used as a tool to study the mechanism of action of anticancer drugs. Cyanopropyne has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanopropyne has several advantages and limitations for lab experiments. Its high reactivity makes it a versatile tool in many fields of research. However, its highly reactive nature also makes it difficult to handle and store. Cyanopropyne is also toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for the use of cyanopropyne in scientific research. One direction is the synthesis of new compounds using cyanopropyne as a precursor. Another direction is the study of the mechanism of reactions involving nitriles. Cyanopropyne can also be used to study the formation of carbon-carbon bonds and the synthesis of pharmaceuticals and agrochemicals.
Conclusion:
Cyanopropyne is a highly reactive molecule that has been widely used in scientific research applications. Its unique properties make it an important tool in many fields of research. Cyanopropyne has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Cyanopropyne can be synthesized using various methods, including the reaction of acetylene with cyanogen chloride, the reaction of acetylene with hydrogen cyanide, and the reaction of propargyl bromide with sodium cyanide. These methods have been used to produce cyanopropyne with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Cyanopropyne has been used extensively in scientific research applications. It is used as a precursor for the synthesis of various compounds, including amino acids, peptides, and nucleotides. Cyanopropyne has been used to study the mechanism of reactions involving nitriles, as well as the formation of carbon-carbon bonds. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13752-78-8 |
|---|---|
Produktname |
Cyanopropyne |
Molekularformel |
C4H3N |
Molekulargewicht |
65.07 g/mol |
IUPAC-Name |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
InChI-Schlüssel |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
Kanonische SMILES |
CC#CC#N |
Andere CAS-Nummern |
13752-78-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



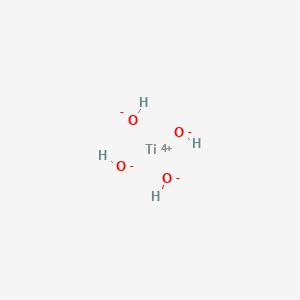
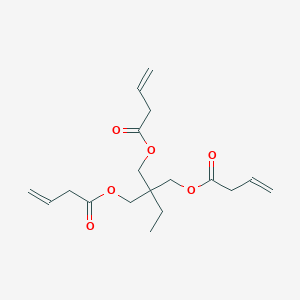
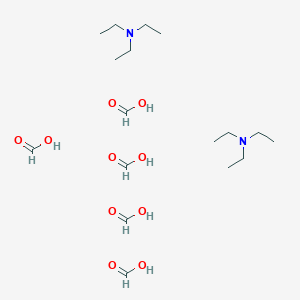
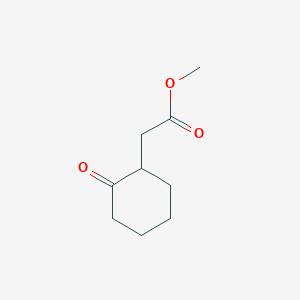
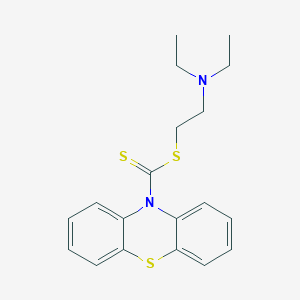
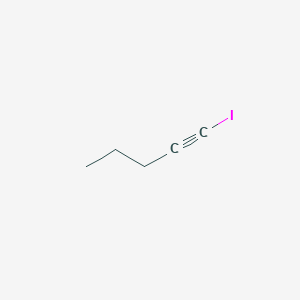
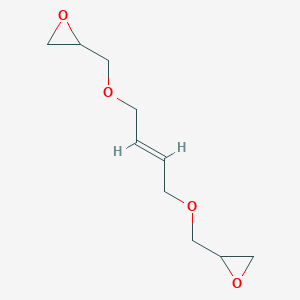
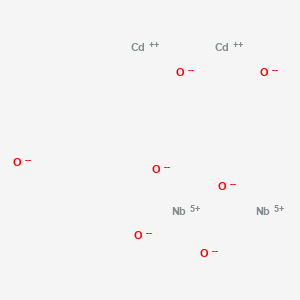
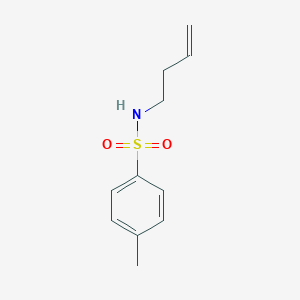
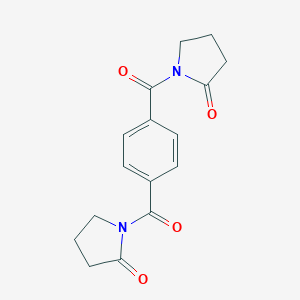
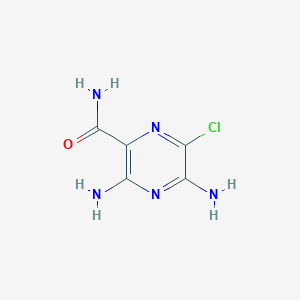
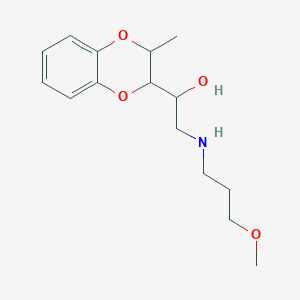
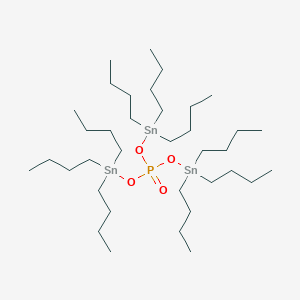
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)